3-cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c20-12-15-3-1-4-17(11-15)19(22)21(13-16-7-9-23-14-16)8-6-18-5-2-10-24-18/h1-5,7,9-11,14H,6,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVICWFKQNVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound with potential biological activity, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological properties, synthesis, and potential applications based on diverse research findings.
- Molecular Formula: C18H14N2O2S
- Molecular Weight: 322.4 g/mol
- CAS Number: 1421451-70-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process usually starts with the benzamide core, followed by the introduction of the cyano group through nucleophilic substitution. The furan and thiophene moieties are incorporated via alkylation reactions under basic conditions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a study involving newly synthesized derivatives demonstrated significant cytotoxic effects against various human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture methods. The compounds exhibited IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format, indicating a promising therapeutic profile against tumor growth .
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
| HCC827 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
| NCI-H358 | Variable | Variable |
Antimicrobial Activity
In addition to antitumor properties, compounds in this class have also been evaluated for antimicrobial activity. Certain derivatives showed effective antibacterial properties, suggesting that they could serve as potential leads for developing new antibiotics . The binding affinity of these compounds to DNA has been studied, revealing that they predominantly bind within the minor groove of AT-DNA, which may contribute to their biological efficacy .
Case Studies
- Antitumor Study : A comprehensive evaluation of various furan derivatives indicated that those with structural similarities to this compound exhibited significant antitumor effects in vitro, particularly in two-dimensional assays compared to three-dimensional formats .
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of thiophene-containing compounds, demonstrating that specific modifications led to enhanced efficacy against bacterial strains, supporting further exploration into their therapeutic applications .
The mechanism of action for this compound likely involves interaction with molecular targets such as enzymes or receptors related to tumor growth and microbial resistance pathways. The cyano group is known to enhance the reactivity and binding affinity of the compound, potentially facilitating its biological effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, a two-step approach involves:
Alkylation : Reacting 3-cyanobenzoyl chloride with furfurylamine to form the intermediate.
Secondary functionalization : Introducing the thiophen-2-yl-ethyl group via SN2 displacement or Mitsunobu coupling.
Optimization includes using anhydrous solvents (e.g., DMF or THF), controlled temperatures (0–25°C), and catalysts like Hünig’s base to minimize side reactions. Purification by flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity .
Q. How is the structural conformation of this compound validated, and what crystallographic tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain between the furan and thiophene moieties. For non-crystalline samples, NMR (¹H/¹³C) coupled with DFT calculations (B3LYP/6-31G*) can predict electronic environments and confirm stereochemistry .
Q. What computational methods are suitable for predicting the compound’s electronic properties and binding affinities?
- Methodological Answer : Density Functional Theory (DFT) with Gaussian 16 or ORCA software provides insights into frontier molecular orbitals (HOMO/LUMO) and charge distribution. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) requires preparing the ligand with Open Babel (MMFF94 force field) and validating poses with MD simulations (GROMACS) .
Advanced Research Questions
Q. How can researchers address contradictions in reported pharmacological activities of this compound?
- Methodological Answer : Discrepancies in biological data (e.g., IC50 variability) may arise from assay conditions (cell line heterogeneity, solvent DMSO concentration). Mitigate this by:
- Orthogonal validation : Replicate assays in ≥3 independent labs using standardized protocols (e.g., MTT assay for cytotoxicity).
- Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinities .
Q. What strategies improve the yield of multi-step syntheses involving furan-thiophene hybrids?
- Methodological Answer : Key strategies include:
- Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines) during alkylation steps.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 48 hrs to 2 hrs) while maintaining >90% yield.
- Flow chemistry : Continuous reactors minimize intermediate degradation and enhance scalability .
Q. How does the compound’s dual heterocyclic system (furan + thiophene) influence its physicochemical properties compared to analogs?
- Methodological Answer : The furan’s oxygen lone pairs increase polarity (logP ~2.8), while the thiophene’s sulfur enhances π-stacking with aromatic residues in proteins. Comparative studies with analogs (e.g., replacing furan with pyrrole) show a 30% decrease in aqueous solubility, highlighting the furan’s role in hydrophilicity .
Q. What in vitro and in vivo models are appropriate for studying its neuropharmacological potential?
- Methodological Answer :
- In vitro : Primary neuronal cultures or SH-SY5Y cells for neuroprotection assays (e.g., against Aβ1-42-induced toxicity).
- In vivo : Zebrafish (Danio rerio) for blood-brain barrier penetration studies or murine models (C57BL/6J) for behavioral tests (e.g., Morris water maze). LC-MS/MS quantifies brain bioavailability .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability under physiological pH?
- Methodological Answer : Stability assays in PBS (pH 7.4) at 37°C show degradation via hydrolysis of the amide bond. Use accelerated stability testing (40°C/75% RH) with UPLC-MS monitoring. If instability is confirmed, modify the scaffold by introducing electron-withdrawing groups (e.g., -CF3) to the benzamide ring .
Structural and Functional Insights
Q. What SAR (Structure-Activity Relationship) trends are observed for substitutions on the benzamide core?
- Methodological Answer :
- 3-Cyano group : Critical for hydrogen bonding with kinase ATP pockets (e.g., CDK2). Removal reduces potency by 10-fold.
- Furan vs. Thiophene positioning : N-(furan-3-ylmethyl) enhances metabolic stability compared to N-(thiophen-2-ylmethyl), as shown in microsomal assays (t½ increased from 15 min to 45 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
